REACTION_CXSMILES
|
CC(C)([O-:4])C.[K+].[F:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10](F)[C:9]=1[N+:15]([O-:17])=[O:16]>CS(C)=O.S(=O)(=O)(O)O>[F:7][C:8]1[C:9]([N+:15]([O-:17])=[O:16])=[C:10]([OH:4])[CH:11]=[CH:12][CH:13]=1 |f:0.1|
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Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
1.59 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
|
Details
|
extracted with three 50 mL portions of diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 50 mL of trifluoroacetic acid
|
Type
|
WAIT
|
Details
|
After 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
treated with 50 mL of 1 N aqueous sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted with three 30 mL portions of diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with two 50 mL portions of dichloromethane
|
Type
|
WASH
|
Details
|
The combined dichloromethane layers were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C=CC1)O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |